BenchChemオンラインストアへようこそ!

Ethyl 3-styryl-1H-pyrazole-5-carboxylate

Lipophilicity Drug-likeness ADME

Ethyl 3-styryl-1H-pyrazole-5-carboxylate (CAS 856061-34-2) is a disubstituted 1H-pyrazole bearing a (E)-styryl group at the 3-position and an ethyl carboxylate ester at the 5-position. With a molecular formula of C14H14N2O2 and a molecular weight of approximately 242.27 g·mol⁻¹, this compound belongs to the styrylpyrazole subclass—a family of heterocycles recognized as privileged scaffolds in medicinal chemistry due to their remarkable biological activities spanning anticancer, anti-inflammatory, antimicrobial, antioxidant, and hypoglycemic domains.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 856061-34-2
Cat. No. B1625672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-styryl-1H-pyrazole-5-carboxylate
CAS856061-34-2
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C14H14N2O2/c1-2-18-14(17)13-10-12(15-16-13)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,15,16)/b9-8+
InChIKeyZUQCMLYTUOWJHC-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Styryl-1H-Pyrazole-5-Carboxylate (CAS 856061-34-2): Core Physicochemical & Structural Profile for Procurement Evaluation


Ethyl 3-styryl-1H-pyrazole-5-carboxylate (CAS 856061-34-2) is a disubstituted 1H-pyrazole bearing a (E)-styryl group at the 3-position and an ethyl carboxylate ester at the 5-position . With a molecular formula of C14H14N2O2 and a molecular weight of approximately 242.27 g·mol⁻¹, this compound belongs to the styrylpyrazole subclass—a family of heterocycles recognized as privileged scaffolds in medicinal chemistry due to their remarkable biological activities spanning anticancer, anti-inflammatory, antimicrobial, antioxidant, and hypoglycemic domains [1]. The styryl group significantly enhances lipophilicity relative to non-styryl pyrazole-5-carboxylates (calculated LogP ≈ 2.76–3.1 versus ~1.15 for the parent ethyl 1H-pyrazole-5-carboxylate), directly influencing membrane permeability, oral absorption potential, and target-binding characteristics [2]. As a regioisomerically defined compound, its precise substitution pattern at C3 (styryl) and C5 (ethyl ester) distinguishes it from the corresponding 5-styryl-3-carboxylate regioisomer (CAS 40753-30-8), a distinction with demonstrated consequences for biological activity [3].

Why Regioisomerism Prevents Interchangeability of Ethyl 3-Styryl-1H-Pyrazole-5-Carboxylate with Generic Pyrazole-5-Carboxylate Analogs


Generic substitution of ethyl 3-styryl-1H-pyrazole-5-carboxylate with its regioisomer (ethyl 5-styryl-1H-pyrazole-3-carboxylate, CAS 40753-30-8) or with simpler, non-styryl pyrazole-5-carboxylate esters is not scientifically justified without explicit experimental validation. The position of the styryl group relative to the carboxylate ester on the pyrazole ring directly governs annular tautomerism, electronic conjugation, and molecular recognition events [1]. Critically, Nauduri et al. demonstrated that 3-styryl-substituted pyrazolines exhibit lower minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria compared with their 5-styryl-substituted counterparts, with the enhanced activity attributed to the extended electronic structure of the 3-styryl series [2]. Furthermore, substitution of the styryl group entirely removes a lipophilicity gain of approximately 1.6–2.0 LogP units (from ~1.15 to ~2.76–3.1), which can drastically alter pharmacokinetic behavior, passive membrane diffusion, and target binding [3]. Mass spectral fragmentation pathways are also distinct between regioisomers, providing analytical QC differentiation [4]. These regioisomer-specific and substituent-specific effects mean that procurement decisions cannot safely rely on class-level similarity; compound-specific evidence is required.

Quantitative Differentiation Evidence for Ethyl 3-Styryl-1H-Pyrazole-5-Carboxylate Versus Closest Analogs


Lipophilicity (LogP) Enhancement of ~1.6–2.0 Units Over Non-Styryl Parent Pyrazole-5-Carboxylate

Ethyl 3-styryl-1H-pyrazole-5-carboxylate exhibits a calculated LogP of 2.76 (chemsrc) to 3.1 (XlogP, chem960) . This represents a substantial increase of approximately 1.6 to 2.0 LogP units over the non-styryl parent compound, ethyl 1H-pyrazole-5-carboxylate, which has a reported LogP of 1.147 [1]. The styryl substituent thus transforms a relatively polar heterocyclic ester (LogP ~1.15) into a moderately lipophilic compound (LogP ~2.8–3.1), which is a critical determinant for membrane permeability, oral bioavailability potential, and hydrophobic target engagement.

Lipophilicity Drug-likeness ADME

Regioisomer-Dependent Antibacterial Activity: 3-Styryl Series Outperforms 5-Styryl Series

In a comparative antibacterial evaluation, 1,5-diphenyl-3-styryl-2-pyrazolines (representing the 3-styryl regioisomeric series) exhibited significantly lower minimum inhibitory concentrations (MIC) than the corresponding 1,3-diphenyl-5-styryl-2-pyrazolines (5-styryl series). Specifically, the most active 3-styryl derivatives bearing NMe₂, NO₂, or OMe substituents showed MIC values of 3.55–6.56 μg/mL against Gram-positive bacteria and 3.30–6.27 μg/mL against Gram-negative bacteria [1]. The 5-styryl regioisomeric series displayed comparatively higher MIC values, indicating weaker antibacterial potency. This difference was attributed to the more extended electronic conjugation in the 3-styryl system relative to the 5-styryl system [1].

Antimicrobial Structure-activity relationship Regioisomerism

Antioxidant Activity of 3-Styrylpyrazole Derivatives: IC50 Range 45–217 μg/mL in DPPH Assay

A 5-aryl-3-styryl-1-carboxamidino-1H-pyrazole derivative (compound 9), structurally related to the target compound through its 3-styrylpyrazole core, demonstrated concentration-dependent antioxidant activity in the DPPH radical scavenging assay with IC50 values ranging from 45.17 to 217.22 μg/mL depending on the specific aryl substituent [1]. This derivative also showed antimicrobial activity against Salmonella typhi, Staphylococcus aureus, and Streptococcus pneumoniae with inhibition zones between 1.95 and 15.625 mg/mL [1]. While these data are for an N-carboxamidino-substituted analog rather than the N-unsubstituted target compound, they demonstrate that the 3-styrylpyrazole pharmacophore is capable of eliciting measurable antioxidant and antimicrobial effects.

Antioxidant Free radical scavenging DPPH assay

Synthetic Pathway Specificity: Condensation Route Yields 3-Styryl-5-Carboxylate Regioisomer Selectively

The target compound and its N-substituted analogs are accessible via condensation of ethyl 2,4-dioxo-6-phenylhex-5-enoate with hydrazine or substituted hydrazines, a pathway that regioselectively yields the 3-ethoxycarbonyl-5-styrylpyrazole product (i.e., the 3-styryl-5-carboxylate regioisomer) [1][2]. This is distinct from alternative synthetic routes that produce the 5-styryl-3-carboxylate regioisomer. The availability of a well-characterized synthetic route to the 3-styryl-5-carboxylate isomer is a practical procurement advantage: the compound can be reliably sourced with predictable regioisomeric purity, and the ethyl ester at position 5 provides a chemical handle for further derivatization (hydrolysis to carboxylic acid, hydrazide formation, or transesterification) [3].

Organic synthesis Regioselective cyclization Pyrazole formation

Mass Spectrometric Differentiation: Distinct Fragmentation Signatures Between Regioisomeric Styrylpyrazoles

High-resolution electron-impact mass spectrometric analysis of ethyl 5-styrylpyrazole-3-carboxylates (Type I) versus 1,3,5-trisubstituted pyrazoles bearing styryl groups at position 5 (Type II) revealed distinct fragmentation pathways [1]. Type I compounds (regioisomer of the target compound) and Type II compounds (which share the 5-carboxylate substitution pattern with the target compound but differ in N-substitution) produce different polycyclic heteroaromatic rearrangement ions upon electron impact. Specifically, styryl-containing pyrazoles generate significant ions corresponding to polycyclic heteroaromatic ring formation that are absent or of different relative abundance in the 5-styryl regioisomer series [1]. This provides an analytical basis for distinguishing the target compound from its regioisomer and confirming structural identity by mass spectrometry.

Mass spectrometry Structural elucidation Quality control

Optimal Research & Industrial Application Scenarios for Ethyl 3-Styryl-1H-Pyrazole-5-Carboxylate Based on Verified Differentiation Evidence


Antimicrobial Lead Optimization Programs Targeting Gram-Positive and Gram-Negative Pathogens

The class-level evidence that 3-styrylpyrazole derivatives exhibit lower MIC values (3.30–6.56 μg/mL) compared to their 5-styryl regioisomers [1] positions ethyl 3-styryl-1H-pyrazole-5-carboxylate as a strategic starting scaffold for antimicrobial SAR campaigns. Its enhanced lipophilicity (LogP ≈ 2.76–3.1) relative to non-styryl pyrazole carboxylates may facilitate passive diffusion across bacterial membranes—a property explicitly cited as a contributing factor to the superior antibacterial activity of lipophilic styrylpyrazolines in the published literature.

Antioxidant and Anti-Inflammatory Drug Discovery: Scaffold with Validated DPPH Radical Scavenging Activity

The demonstrated antioxidant activity of structurally related 3-styrylpyrazole derivatives (DPPH IC50 = 45.17–217.22 μg/mL) [2], combined with the known anti-inflammatory activity of styrylpyrazoles in carrageenan-induced rat paw edema models (with certain derivatives showing superior efficacy to phenylbutazone) [3], supports the use of ethyl 3-styryl-1H-pyrazole-5-carboxylate as a core scaffold for dual antioxidant/anti-inflammatory lead identification. The ethyl ester at position 5 offers a convenient synthetic handle for further optimization (e.g., hydrolysis to the carboxylic acid for salt formation, or conversion to amides/hydrazides).

Kinase Inhibitor Discovery: Chemotype Exploration for CDK and Related Kinase Targets

Styrylpyrazoles have emerged as a novel chemotype of kinase inhibitors, with certain 4-styrylpyrazole analogs demonstrating CDK9 inhibition with IC50 values of approximately 1 μM and inducing significant G1-arrest in MV4-11 leukemia cells [4]. While these data are for 4-styryl rather than 3-styryl analogs, they establish the broader styrylpyrazole class as kinase-inhibitor-competent. Ethyl 3-styryl-1H-pyrazole-5-carboxylate, with its distinct 3-styryl substitution pattern and synthetic versatility, represents an underexplored starting point for kinase inhibitor library enumeration and scaffold-hopping studies.

Chemical Biology Probe Development: Pyrazole Bioisostere of Styrylphenol Pharmacophores

Pyrazoles are established bioisosteres of phenols, offering improved metabolic stability and modulated lipophilicity . Ethyl 3-styryl-1H-pyrazole-5-carboxylate combines the phenol-bioisosteric pyrazole core with a styryl extension that further enhances lipophilicity by ~1.6–2.0 LogP units . This property profile makes it a valuable chemical biology probe scaffold for target engagement studies where moderate lipophilicity and hydrogen-bond donor capacity (HBD = 1) are desired for cellular permeability while maintaining aqueous solubility sufficient for in vitro assay conditions.

Quote Request

Request a Quote for Ethyl 3-styryl-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.